molecular formula C8H5ClFNO2 B8550126 1-Chloro-2-fluoro-4-(2-nitro-vinyl)-benzene

1-Chloro-2-fluoro-4-(2-nitro-vinyl)-benzene

Cat. No.: B8550126
M. Wt: 201.58 g/mol
InChI Key: AGXASUCVOQMLCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-2-fluoro-4-(2-nitro-vinyl)-benzene is a useful research compound. Its molecular formula is C8H5ClFNO2 and its molecular weight is 201.58 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H5ClFNO2

Molecular Weight

201.58 g/mol

IUPAC Name

1-chloro-2-fluoro-4-(2-nitroethenyl)benzene

InChI

InChI=1S/C8H5ClFNO2/c9-7-2-1-6(5-8(7)10)3-4-11(12)13/h1-5H

InChI Key

AGXASUCVOQMLCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=C[N+](=O)[O-])F)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Chloro-3-fluorobenzaldehyde (13 g, 82 mmol) and ammonium acetate (14.6 g, 189 mmol) were dissolved in acetic acid (150 ml) and nitromethane (12.6 ml, 234 mmol) was added. The solution was heated to reflux for 1.5 h. After cooling to RT water (120 ml) was added. A solid precipitated. The reaction was extracted three times with methylene chloride. The combined organic layers were washed with water and sat. aq. NaCl solution, dried over magnesium sulfate, filtered and the solvent was removed in vacuo. The residue was purified by flash column chromatography (Ethyl acetate/cyclohexane:1/4). The crude product was suspended in heptane, filtered and dried to yield 1-chloro-2-fluoro-4-(2-nitro-vinyl)-benzene (10.9 g, 66%) as a light yellow solid. 1H NMR (CDCl3, 300 MHz): δ 7.29 (d, J=7.8 Hz, 1H), 7.33 (d, J=9.3 Hz, 1H), 7.50 (t, J=7.5H7, 1H), 7.54 (d, J=13.6 Hz, 1H), 7.92 (d, J=13.6 Hz, 1H).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
12.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Using the same reaction procedure and workup as described in Example 1, 4-chloro-3-fluoro-benzaldehyde (2 g, 12.61 mmol) in ethanol (20 mL) was reacted with nitro methane (0.7 mL, 12.61 mmol), 10N NaOH solution (529 mg, 12.61 mmol) at 0° C. for 2 hours to afford 1.1 g of the product (44% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
529 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
44%

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